molecular formula C11H15NO2 B8806192 2-methoxy-N-(2-phenylethyl)acetamide CAS No. 133611-77-5

2-methoxy-N-(2-phenylethyl)acetamide

Cat. No. B8806192
M. Wt: 193.24 g/mol
InChI Key: GMCUTBZAYPXCOC-UHFFFAOYSA-N
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Patent
US05861393

Procedure details

Methoxyacetyl chloride (19.57 g, 0.18 mol) was added over 10 minutes to a stirred, ice-cooled solution of 2-phenylethylamine (21.85 g, 0.18 mol) and N-ethyldiisopropylamine (23.26 g, 0.18 mol) in dichloromethane (200 ml). After 2 hours at room temperature, the solvent was removed under reduced pressure and the residue partitioned between ether and water. The organic phase was washed successively with 1M aqueous citric acid solution, water, saturated aqueous sodium bicarbonate solution and water, dried (MgSO4) and evaporated under reduced pressure to provide the required product (29.65 g) as an oil, Rf 0.32 (SS 2), which was used without further purification in the next step.
Quantity
19.57 g
Type
reactant
Reaction Step One
Quantity
21.85 g
Type
reactant
Reaction Step Two
Quantity
23.26 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](Cl)=[O:5].[C:7]1([CH2:13][CH2:14][NH2:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N(C(C)C)C(C)C)C>ClCCl>[CH3:1][O:2][CH2:3][C:4]([NH:15][CH2:14][CH2:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5]

Inputs

Step One
Name
Quantity
19.57 g
Type
reactant
Smiles
COCC(=O)Cl
Step Two
Name
Quantity
21.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
23.26 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ether and water
WASH
Type
WASH
Details
The organic phase was washed successively with 1M aqueous citric acid solution, water, saturated aqueous sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC(=O)NCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.65 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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